Ethyl 2-((5-(3,4,5-triethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((5-(3,4,5-triethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities
Preparation Methods
The synthesis of Ethyl 2-((5-(3,4,5-triethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of a hydrazine derivative with carbon disulfide, followed by cyclization with an appropriate acid chloride.
Introduction of the Triethoxybenzamido Group: The triethoxybenzamido group can be introduced through an acylation reaction using 3,4,5-triethoxybenzoic acid and an appropriate coupling reagent.
Formation of the Ethyl Ester: The final step involves the esterification of the intermediate product with ethyl chloroacetate under basic conditions to yield the desired compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Ethyl 2-((5-(3,4,5-triethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Ethyl 2-((5-(3,4,5-triethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-((5-(3,4,5-triethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit the activity of certain enzymes, such as proteases or kinases, by binding to their active sites.
Modulation of Receptors: The compound may interact with specific receptors on the cell surface, leading to changes in cellular signaling pathways.
Induction of Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating specific apoptotic pathways.
Comparison with Similar Compounds
Ethyl 2-((5-(3,4,5-triethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate can be compared with other similar compounds, such as:
Ethyl 2-((5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate: This compound has a similar structure but with methoxy groups instead of ethoxy groups, which may result in different chemical and biological properties.
Ethyl 2-((5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate: Another similar compound with trimethoxy groups, which may have different solubility and reactivity compared to the triethoxy derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
ethyl 2-[[5-[(3,4,5-triethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O6S2/c1-5-25-13-9-12(10-14(26-6-2)16(13)28-8-4)17(24)20-18-21-22-19(30-18)29-11-15(23)27-7-3/h9-10H,5-8,11H2,1-4H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWZQJHMUDLIGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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